N-(2,4-difluorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

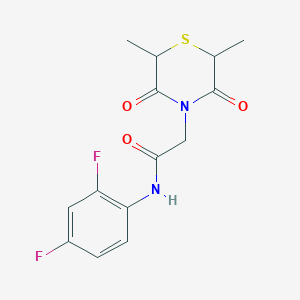

N-(2,4-difluorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group linked via an acetamide bridge to a 2,6-dimethyl-3,5-dioxothiomorpholin-4-yl moiety. The compound’s structure combines fluorinated aromatic and thiomorpholinone components, which are common in agrochemicals and pharmaceuticals due to their bioactivity and metabolic stability.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O3S/c1-7-13(20)18(14(21)8(2)22-7)6-12(19)17-11-4-3-9(15)5-10(11)16/h3-5,7-8H,6H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONQBLHRZDIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural characteristics suggest various biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a difluorophenyl group attached to a thiomorpholine ring that contains dioxo functionalities. This configuration is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro.

- Antitumor Activity : There is evidence that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states, including those associated with cancer and bacterial resistance.

Antimicrobial Studies

A study conducted by researchers demonstrated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Antitumor Activity

In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that this compound reduced cell viability significantly at concentrations above 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The proposed mechanism for its antitumor activity includes:

- Induction of apoptosis via activation of caspase pathways.

- Inhibition of cell cycle progression at the G1/S checkpoint.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates when used as part of a combination therapy.

- Case Study on Cancer Treatment : A laboratory study investigated the effects of this compound on tumor growth in xenograft models. The results showed a marked decrease in tumor volume compared to control groups receiving no treatment.

Comparison with Similar Compounds

Research Implications and Data Gaps

- Bioactivity Data: While structural analogues like WH7 and diflufenican have well-documented mechanisms, the target compound’s bioactivity remains uncharacterized in the provided evidence.

- Toxicity Profiles: and note that fluorinated acetamides often exhibit low mammalian toxicity, but thiomorpholinone derivatives require specific toxicological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.